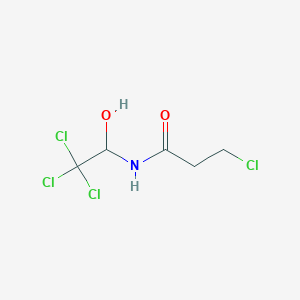
3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide is a chemical compound with the molecular formula C5H7Cl4NO2 It is characterized by the presence of multiple chlorine atoms and a hydroxyethyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloropropanoyl chloride+2,2,2-trichloroethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Applications De Recherche Scientifique
3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
- 3-Chloro-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)benzamide
- 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
Uniqueness
3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide is unique due to its specific structural features, including the presence of a hydroxyethyl group and multiple chlorine atoms
Propriétés
Numéro CAS |
24454-96-4 |
|---|---|
Formule moléculaire |
C5H7Cl4NO2 |
Poids moléculaire |
254.9 g/mol |
Nom IUPAC |
3-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide |
InChI |
InChI=1S/C5H7Cl4NO2/c6-2-1-3(11)10-4(12)5(7,8)9/h4,12H,1-2H2,(H,10,11) |
Clé InChI |
OESXMEDNIKQBGE-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(=O)NC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


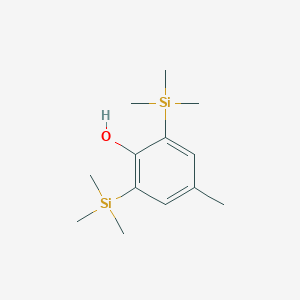
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
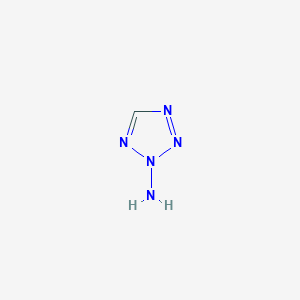
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
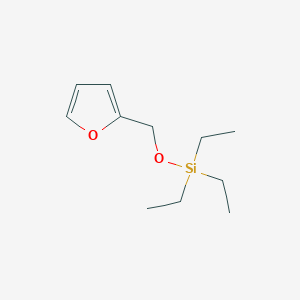
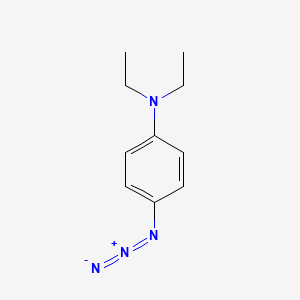
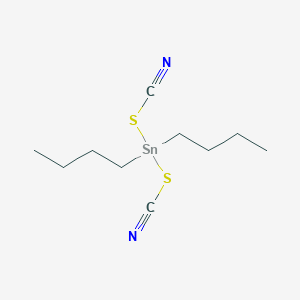
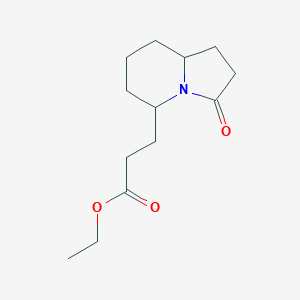
![5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14705172.png)
![(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate](/img/structure/B14705179.png)
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)
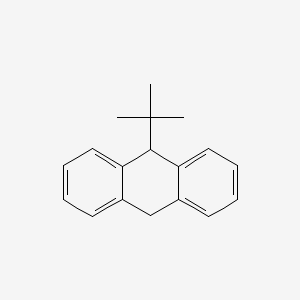
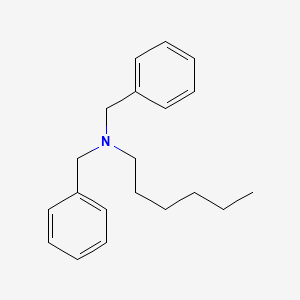
![3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid](/img/structure/B14705194.png)
